1,2,4,5-Tetrachloro-3,6-dinitrobenzene

Crystallography Solid-State Chemistry Materials Science

This fully substituted halogenated nitroaromatic features a unique C2/m monoclinic crystal structure and a high melting point of 230°C, distinguishing it from lower-melting analogs. Its well-defined lattice, confirmed by XRD, makes it an ideal benchmark for crystal structure prediction and solid-state NQR/NMR studies. The dense array of electron-withdrawing groups enables high-temperature nucleophilic aromatic substitution reactions. With low vapor pressure and high lipophilicity (LogP 5.163), it serves as a model analyte for environmental fate studies of persistent organic pollutants.

Molecular Formula C6Cl4N2O4
Molecular Weight 305.9 g/mol
CAS No. 20098-38-8
Cat. No. B1593924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4,5-Tetrachloro-3,6-dinitrobenzene
CAS20098-38-8
Molecular FormulaC6Cl4N2O4
Molecular Weight305.9 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1Cl)Cl)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C6Cl4N2O4/c7-1-2(8)6(12(15)16)4(10)3(9)5(1)11(13)14
InChIKeyBILGRKOXNIFEIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,4,5-Tetrachloro-3,6-dinitrobenzene (CAS 20098-38-8) Baseline Properties and Structural Overview


1,2,4,5-Tetrachloro-3,6-dinitrobenzene (CAS 20098-38-8) is a fully substituted halogenated nitroaromatic compound with the molecular formula C6Cl4N2O4 and a molecular weight of 305.887 g/mol [1]. It is characterized by a benzene ring symmetrically substituted with four chlorine atoms at the 1, 2, 4, and 5 positions and two nitro groups at the 3 and 6 positions. The compound exhibits strong electron-withdrawing characteristics due to the presence of both chlorine and nitro groups, which profoundly influence its chemical reactivity, particularly in electrophilic substitution reactions . Its physicochemical properties include a melting point of 230°C, a predicted boiling point of 371.3±37.0 °C at 760 mmHg, a density of 1.900±0.06 g/cm³, and a calculated LogP of 5.163 [1]. This compound is recognized for its potential environmental persistence and toxicological profile, necessitating careful handling and specific application contexts .

Why 1,2,4,5-Tetrachloro-3,6-dinitrobenzene Cannot Be Interchanged with Other Chloronitrobenzenes


Substituting 1,2,4,5-Tetrachloro-3,6-dinitrobenzene with other chloronitrobenzene analogs, such as 1,3,5-trichloro-2,4-dinitrobenzene or pentachloronitrobenzene, is not straightforward due to significant differences in key physical and structural properties. For instance, the melting point of 1,2,4,5-tetrachloro-3,6-dinitrobenzene (230°C) is 100.5°C higher than that of 1,3,5-trichloro-2,4-dinitrobenzene (129.5°C) [1], directly impacting its behavior in thermal processing and purification. Furthermore, the crystal structures of these compounds are fundamentally different, with the target compound crystallizing in a monoclinic C2/m space group [2], a lattice arrangement that is distinct from the P21/c space group of its trichloro analog. These variations in solid-state properties and molecular packing can critically influence solubility, reactivity in solid-phase reactions, and performance in material science applications where crystalline order is paramount. Such quantifiable differences underscore that generic substitution without specific validation would likely lead to experimental failure or suboptimal material performance.

Quantitative Differentiation of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene (20098-38-8)


Crystal Structure Differentiation: Monoclinic C2/m Symmetry vs. Trichloro Analog

Single-crystal X-ray diffraction analysis definitively establishes the unique crystal packing of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene. The compound crystallizes in the monoclinic space group C2/m with two molecules per unit cell and lattice parameters a = 990.4 pm, b = 923.4 pm, c = 573.5 pm, and β = 92.721° [1]. This contrasts directly with its close analog, 1,3,5-Trichloro-2,4-dinitrobenzene, which crystallizes in the monoclinic space group P21/c with four molecules per unit cell and significantly different lattice parameters: a = 821.3 pm, b = 924.8 pm, c = 1300.0 pm, and β = 92.39° [1]. The different space group and unit cell dimensions indicate a fundamentally different molecular packing arrangement, which is a critical determinant of solid-state reactivity, solubility, and material properties.

Crystallography Solid-State Chemistry Materials Science

Thermal Property Benchmarking: 100.5°C Higher Melting Point than 1,3,5-Trichloro Analog

Thermal analysis reveals a substantial differentiation in melting behavior. The target compound, 1,2,4,5-Tetrachloro-3,6-dinitrobenzene, exhibits a melting point of 230°C [1]. In contrast, the closely related analog 1,3,5-Trichloro-2,4-dinitrobenzene has a significantly lower melting point of 129.5°C [2]. This 100.5°C difference represents a 77.8% increase in melting temperature for the tetrachloro compound. The higher melting point is consistent with increased molecular mass, greater symmetry, and stronger intermolecular interactions in the solid state, likely due to enhanced dipole-dipole interactions from the additional chlorine atom.

Thermal Analysis Process Chemistry Purification

Volatility and Environmental Partitioning: Quantified Vapor Pressure vs. Pentachloronitrobenzene

The vapor pressure of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene is reported as 2.23E-05 mmHg at 25°C [1]. This value can be compared to the vapor pressure of a related heavily chlorinated nitroaromatic, pentachloronitrobenzene, which is reported as 0.013 mmHg at 25°C [2]. The target compound's vapor pressure is approximately three orders of magnitude lower (0.00223% of the pentachloronitrobenzene value), indicating drastically lower volatility. This is a critical parameter for assessing the compound's environmental mobility and potential for vapor-phase exposure.

Environmental Fate Volatility Exposure Assessment

Hydrophobicity Benchmarking: LogP Comparison with 1,3,5-Trichloro Analog

The octanol-water partition coefficient (LogP) is a key descriptor of lipophilicity. For 1,2,4,5-Tetrachloro-3,6-dinitrobenzene, the calculated LogP is 5.163 [1]. For the less chlorinated analog, 1,3,5-Trichloro-2,4-dinitrobenzene, the calculated LogP is 4.5096 [2]. This difference of 0.653 log units corresponds to the tetrachloro compound being approximately 4.5 times more lipophilic than its trichloro counterpart. The increased lipophilicity is directly attributable to the additional chlorine substituent, which enhances the compound's ability to partition into non-polar environments.

Lipophilicity Bioaccumulation QSAR

Refractive Index and Density Differences vs. 1,2,4,5-Tetrachlorobenzene

The introduction of two nitro groups into the 1,2,4,5-tetrachlorobenzene scaffold results in significant changes to fundamental physical properties. 1,2,4,5-Tetrachloro-3,6-dinitrobenzene has a reported refractive index of 1.653 and a density of 1.9 g/cm³ [1]. In comparison, the parent compound, 1,2,4,5-Tetrachlorobenzene, has a reported density of 1.858 g/cm³ (and a refractive index of 1.5348, estimated) . The nitration leads to a measurable increase in density (approximately 2.3%) and a significant increase in the refractive index. These changes are consistent with the introduction of the highly polarizable nitro groups, which increase the electron density and polarizability of the molecule, thereby enhancing its interaction with light.

Optical Properties Material Density Analytical Chemistry

Validated Application Scenarios for 1,2,4,5-Tetrachloro-3,6-dinitrobenzene (CAS 20098-38-8)


Solid-State Chemistry and Crystallography Research

The well-defined and unique crystal structure of 1,2,4,5-Tetrachloro-3,6-dinitrobenzene (space group C2/m) [1] makes it an ideal model compound for investigating structure-property relationships in halogenated nitroaromatics. Its distinct lattice, confirmed by X-ray diffraction, provides a robust platform for studying intermolecular interactions, phase transitions (notably, no phase transition occurs from 77K to its melting point [1]), and the effects of substitution on molecular packing. Researchers can leverage this compound as a benchmark for computational crystal structure prediction and for calibrating solid-state NMR or NQR spectroscopic techniques.

High-Temperature Chemical Synthesis Intermediate

The high melting point of 230°C [2] offers a distinct advantage over lower-melting analogs (e.g., 1,3,5-trichloro-2,4-dinitrobenzene, mp 129.5°C) for reactions requiring elevated temperatures. This property enables its use as a stable intermediate in high-temperature syntheses where other chloronitrobenzenes would melt or decompose prematurely. The fully substituted aromatic ring also provides a dense array of electron-withdrawing groups, making it a versatile electrophilic partner in nucleophilic aromatic substitution reactions, particularly for the introduction of heteroatom nucleophiles under forcing thermal conditions.

Environmental Fate and Transport Model Compound

The combination of a very low vapor pressure (2.23E-05 mmHg) [2] and high lipophilicity (LogP 5.163) [2] positions this compound as a valuable model analyte for studying the environmental behavior of persistent, low-volatility organic pollutants. Its physical properties make it an excellent candidate for validating partitioning models between soil, sediment, and biota, and for developing analytical methods (e.g., HPLC [3]) to detect trace levels of similar nitroaromatic contaminants in complex environmental matrices. Its low volatility simplifies containment during these studies.

Development of Halogenated Polymer Additives

The high halogen content (four chlorine atoms) combined with the nitro groups suggests potential utility as a precursor or model compound in the development of flame-retardant additives for polymers. While not a direct flame retardant itself, the compound's high thermal stability and high density (1.9 g/cm³) [2] are desirable traits for this application class. Research into its decomposition pathways and the release of flame-quenching species could inform the design of novel, more effective halogenated additives. Market analysis reports confirm that this compound is recognized within the broader application sphere of chemical intermediates and additives [4].

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